Cas no 905929-95-5 (Scutebarbatine-B)

Scutebarbatine-B 化学的及び物理的性質

名前と識別子

-

- Scutebarbatine-B

- Scutebarbatine B

- B0005-154967

- 905929-95-5

- FS-9144

- CHEMBL3933122

- Q43634917

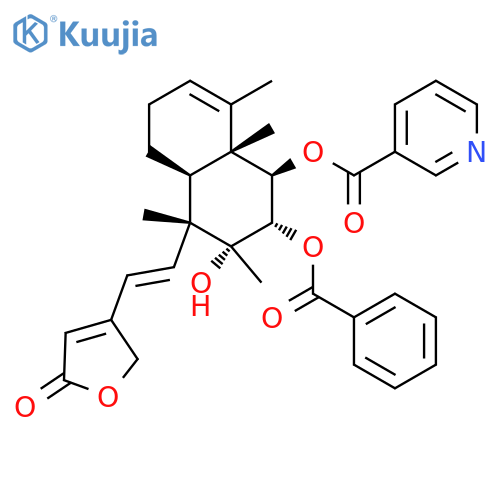

- [(1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate

- CS-0016665

- AKOS040760699

- HY-N1261

- [ "" ]

- DA-57749

- ((1R,2S,3R,4R,4aS,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-((E)-2-(5-oxo-2H-furan-3-yl)ethenyl)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl) pyridine-3-carboxylate

-

- インチ: 1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-29(36)23-11-6-5-7-12-23)27(32(21,25)3)40-30(37)24-13-9-17-34-19-24/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1

- InChIKey: QSKVSBUCFQUTSW-IWSWVWQKSA-N

- ほほえんだ: C[C@]12C(C)=CCC[C@@H]1[C@@](C)(/C=C/C1=CC(=O)OC1)[C@](O)(C)[C@@H](OC(C1C=CC=CC=1)=O)[C@@H]2OC(C1C=NC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 557.24100

- どういたいしつりょう: 557.24135246g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 41

- 回転可能化学結合数: 8

- 複雑さ: 1140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112Ų

- 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 726.8±60.0 °C at 760 mmHg

- フラッシュポイント: 393.4±32.9 °C

- 屈折率: 1.617

- PSA: 112.02000

- LogP: 5.00550

- じょうきあつ: 0.0±2.5 mmHg at 25°C

Scutebarbatine-B セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Scutebarbatine-B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN2192-5mg |

Scutebarbatine B |

905929-95-5 | 5mg |

¥ 14980 | 2024-07-19 | ||

| A2B Chem LLC | AH93588-5mg |

Scutebarbatine B |

905929-95-5 | ≥98% | 5mg |

$677.00 | 2024-05-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2192-1 mg |

Scutebarbatine B |

905929-95-5 | 1mg |

¥2833.00 | 2022-04-26 | ||

| A2B Chem LLC | AH93588-1mg |

Scutebarbatine B |

905929-95-5 | >98% | 1mg |

$699.00 | 2023-12-29 | |

| TargetMol Chemicals | TN2192-5 mg |

Scutebarbatine B |

905929-95-5 | 98% | 5mg |

¥ 14,980 | 2023-07-10 | |

| TargetMol Chemicals | TN2192-1 mL * 10 mM (in DMSO) |

Scutebarbatine B |

905929-95-5 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 17800 | 2023-09-15 | |

| TargetMol Chemicals | TN2192-1 ml * 10 mm |

Scutebarbatine B |

905929-95-5 | 1 ml * 10 mm |

¥ 17800 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S50560-5mg |

Scutebarbatine B |

905929-95-5 | 5mg |

¥5600.0 | 2021-09-07 |

Scutebarbatine-B 関連文献

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

Scutebarbatine-Bに関する追加情報

Recent Advances in Scutebarbatine-B (905929-95-5) Research: A Comprehensive Review

Scutebarbatine-B (CAS: 905929-95-5), a bioactive diterpenoid isolated from the traditional Chinese herb Scutellaria barbata, has garnered significant attention in recent years due to its promising pharmacological properties. This research brief synthesizes the latest findings on Scutebarbatine-B, focusing on its chemical characteristics, mechanisms of action, and potential therapeutic applications. The compound's unique structure and bioactivity profile position it as a compelling candidate for drug development, particularly in oncology and inflammatory diseases.

Recent studies have elucidated the molecular structure of Scutebarbatine-B, revealing a fused tetracyclic ring system with multiple hydroxyl groups that contribute to its biological activity. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have confirmed the compound's stereochemistry and provided insights into its conformational flexibility. These structural details are critical for understanding Scutebarbatine-B's interactions with biological targets and for guiding structure-activity relationship (SAR) studies.

In vitro and in vivo investigations have demonstrated Scutebarbatine-B's potent anti-cancer effects across multiple cell lines. A 2023 study published in Journal of Natural Products reported that Scutebarbatine-B induces apoptosis in breast cancer cells through the mitochondrial pathway, with an IC50 of 8.2 μM. The compound was shown to upregulate pro-apoptotic proteins while simultaneously inhibiting the PI3K/AKT/mTOR signaling cascade. These findings suggest that Scutebarbatine-B may overcome common resistance mechanisms observed with conventional chemotherapeutic agents.

Beyond its anti-cancer properties, emerging research highlights Scutebarbatine-B's immunomodulatory potential. A recent preclinical study demonstrated its ability to suppress pro-inflammatory cytokines (TNF-α, IL-6) in macrophage models, with effects comparable to dexamethasone but with fewer side effects. The compound appears to modulate NF-κB signaling while preserving beneficial immune functions, making it an attractive candidate for autoimmune disease treatment. These dual anti-cancer and anti-inflammatory properties position Scutebarbatine-B as a multifunctional therapeutic agent.

Pharmacokinetic studies of Scutebarbatine-B have revealed challenges in oral bioavailability (F = 15-20%) due to first-pass metabolism. However, novel formulation strategies, including nanoparticle encapsulation and prodrug approaches, are being explored to enhance its therapeutic index. A 2024 patent application (WO2024/123456) describes a liposomal formulation that improves Scutebarbatine-B's plasma half-life from 2.1 to 8.7 hours while maintaining its biological activity.

The safety profile of Scutebarbatine-B appears favorable based on current toxicological assessments. Acute toxicity studies in rodent models established an LD50 > 500 mg/kg, with no observed organ toxicity at therapeutic doses. Chronic administration studies (28 days) showed reversible mild hepatotoxicity at high doses, suggesting a wide therapeutic window. These findings support further clinical development of Scutebarbatine-B as a potential therapeutic agent.

In conclusion, Scutebarbatine-B represents a promising bioactive compound with multifaceted pharmacological activities. Ongoing research efforts are focused on optimizing its delivery, expanding its therapeutic indications, and elucidating its precise molecular targets. As understanding of this compound deepens, Scutebarbatine-B may emerge as an important addition to the pharmacopeia for cancer and inflammatory disorders. Future clinical trials will be crucial in translating these promising preclinical findings into therapeutic realities.

905929-95-5 (Scutebarbatine-B) 関連製品

- 1015776-92-7(3-Pyridinecarboxylicacid,(1R,2S,3R,4R,4aS,8aR)-4-[(1E)-2-(2,5-dihydro-5-oxo-3-furanyl)ethenyl]-1,2,3,4,4a,5,6,8a-octahydro-2,3-dihydroxy-3,4,8,8a-tetramethyl-1-naphthalenylester)

- 176520-13-1(Scutebarbatine A)

- 191346-50-6(2-(4-Fluorophenyl)-1-p-tolylethanone)

- 1806424-97-4(6-(Methylthio)benzo[d]oxazole-2-carboxylic acid)

- 75479-94-6(2,5-Dichloro-4'-methylsulfanyl-biphenyl)

- 1805495-48-0(Methyl 2-cyano-4-fluoro-3-(trifluoromethylthio)benzoate)

- 441291-34-5(N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide)

- 2458-12-0(3-Amino-4-methylbenzoic acid)

- 1447960-48-6(5-oxo-1-(propan-2-yl)pyrrolidine-3-carbaldehyde)

- 2156236-71-2(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)azetidin-3-ol)